Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

Catalog No.
S3344267
CAS No.
67293-64-5
M.F
C21H26ClN3S
M. Wt
388 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1...

CAS Number

67293-64-5

Product Name

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

IUPAC Name

2-chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Molecular Formula

C21H26ClN3S

Molecular Weight

388 g/mol

InChI

InChI=1S/C21H26ClN3S/c1-16(14-24-11-9-23(2)10-12-24)15-25-18-5-3-4-6-20(18)26-21-8-7-17(22)13-19(21)25/h3-8,13,16H,9-12,14-15H2,1-2H3

InChI Key

VBGLIMIQXMCDGW-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CC1)C)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CC(CN1CCN(CC1)C)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Chemical Name

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

This compound is more commonly known by its generic name, prochlorperazine, or its brand names Compazine® and Stemetil®. Prochlorperazine is a medication that falls under the class of phenothiazines. Scientific research has explored its application in various areas:

Antipsychotic Effects:

Antiemetic Effects:

One of the most well-established uses of prochlorperazine in scientific research is its effectiveness in managing nausea and vomiting. It acts by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, an area responsible for initiating the vomiting reflex PubChem. Research has shown prochlorperazine to be effective in preventing and treating nausea and vomiting induced by various causes, including chemotherapy, surgery, and motion sickness National Institutes of Health (NIH): ).

Other Potential Applications:

Research is ongoing to explore the use of prochlorperazine in other areas. Some studies have investigated its potential role in managing anxiety, vertigo, and hiccups, but more research is needed to confirm its efficacy for these uses National Institutes of Health (NIH): ).

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a tricyclic compound characterized by its sulfur and nitrogen heteroatoms within a central ring structure. This specific compound features a chloro substituent at the 2-position and a complex piperazine-derived side chain at the 10-position. Phenothiazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, particularly as antipsychotic agents.

, primarily involving oxidation and reduction processes. The oxidation of phenothiazine can lead to the formation of colored products, which depend on the substituents at the 2 and 10 positions. The initial step typically involves the loss of an electron to form a semiquinone free radical, followed by further oxidation to yield a colorless phenothiazonium ion. This can hydrolyze to produce sulfoxides or other derivatives depending on conditions and substituents involved .

Phenothiazine derivatives exhibit significant biological activity, particularly as antipsychotic medications. They primarily function as antagonists at dopamine receptors (D1 and D2), which helps mitigate symptoms of psychosis such as hallucinations and delusions. Additionally, some derivatives have shown potential anti-neoplastic properties and activity against various pathogens, including Trypanosoma brucei, indicating their broad pharmacological relevance .

The synthesis of phenothiazine derivatives typically involves cyclization reactions starting from diphenylamine and sulfur. More recently, methods have focused on utilizing 2-substituted diphenyl sulfides for cyclization. Specific synthetic routes for the compound may involve multi-step processes that introduce the chloro and piperazine substituents through nucleophilic substitution or coupling reactions .

Phenothiazine derivatives are widely utilized in medicinal chemistry as antipsychotic agents, with applications in treating schizophrenia and other severe mental disorders. Beyond psychiatry, they find use in various therapeutic areas, including anti-infective treatments and as dyes in histological studies. Their role as antioxidants also opens avenues for application in biochemical research .

Studies have demonstrated that phenothiazine derivatives interact with multiple neurotransmitter systems beyond dopamine, including muscarinic and serotonergic receptors. These interactions contribute to their therapeutic effects but also to side effects such as extrapyramidal symptoms. Understanding these interactions is crucial for optimizing therapeutic efficacy while minimizing adverse effects .

Several compounds share structural similarities with phenothiazine, each exhibiting unique pharmacological profiles:

Compound NameStructure FeaturesUnique Properties
ChlorpromazineAliphatic side chain at nitrogenFirst-generation antipsychotic with sedative effects
PromethazinePiperazine ring substituentAntihistamine properties alongside antipsychotic effects
ThioridazineExtended side chain with additional aromatic ringsNotable for its sedative properties
Methylene BlueContains phenothiazine coreAntimalarial properties; used in cell staining

The uniqueness of phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- lies in its specific substituents that enhance its biological activity while potentially reducing side effects associated with other derivatives .

XLogP3

5.3

Dates

Modify: 2023-07-26

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